5,5-Dioxidodibenzo[b,d]thien-3-ylamine
Description
5,5-Dioxidodibenzo[b,d]thien-3-ylamine is a chemical compound with the molecular formula C12H10N2O2S. It is a derivative of dibenzo[b,d]thiophene, featuring two oxygen atoms at the 5th position, and an amine group at the 3rd position
Properties
IUPAC Name |
5,5-dioxodibenzothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S/c13-8-5-6-10-9-3-1-2-4-11(9)16(14,15)12(10)7-8/h1-7H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWPUKCISLOMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2(=O)=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324367 | |
| Record name | 5,5-dioxidodibenzo[b,d]thien-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93618-98-5 | |
| Record name | NSC406520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5-dioxidodibenzo[b,d]thien-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dioxidodibenzo[b,d]thien-3-ylamine typically involves the oxidation of dibenzo[b,d]thiophene-3,7-diamine. The reaction conditions include the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures and pH levels.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale oxidation processes, ensuring consistent quality and yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity levels suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dioxidodibenzo[b,d]thien-3-ylamine can undergo several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can reduce the oxygen content, leading to different structural isomers.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Higher oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
5,5-Dioxidodibenzo[b,d]thien-3-ylamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 5,5-Dioxidodibenzo[b,d]thien-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,5-Dioxidodibenzo[b,d]thien-3-ylamine is structurally similar to other compounds such as:
Dibenzo[b,d]thiophene-3,7-diamine: Lacks the oxygen atoms at the 5th position.
3,7-Diaminodibenzo[b,d]thiophene 5,5-dioxide: Similar structure but different functional groups.
Uniqueness: The presence of the oxygen atoms at the 5th position and the amine group at the 3rd position makes 5,5-Dioxidodibenzo[b,d]thien-3-ylamine unique compared to its analogs
Conclusion
5,5-Dioxidodibenzo[b,d]thien-3-ylamine is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development may uncover additional uses and benefits of this intriguing compound.
Biological Activity
Antimicrobial Activity
Several studies have explored the antimicrobial properties of DBT. Research indicates that DBT exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DBT against Staphylococcus aureus and Escherichia coli were found to be 32 µg/mL and 64 µg/mL, respectively.
Antioxidant Properties
DBT has been shown to possess antioxidant activity, which is vital for combating oxidative stress in biological systems. In vitro assays demonstrated that DBT effectively scavenges free radicals, with an IC50 value of 25 µM in DPPH radical scavenging assays. This property suggests potential applications in preventing oxidative damage in cells.
Cytotoxicity
The cytotoxic effects of DBT have been investigated in various cancer cell lines. A study reported that DBT exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µM, while showing minimal toxicity to normal human fibroblast cells. This selective toxicity highlights its potential as a chemotherapeutic agent.
The mechanisms underlying the biological activities of DBT are still under investigation. Preliminary studies suggest that its antimicrobial and cytotoxic effects may be attributed to the disruption of cellular membranes and interference with nucleic acid synthesis.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of DBT derivatives against a panel of pathogenic bacteria. The study concluded that modifications to the DBT structure could enhance its antibacterial potency, indicating a promising avenue for drug development.
Case Study 2: Antioxidant Potential
A research article in Free Radical Biology and Medicine examined the antioxidant potential of DBT in cellular models exposed to oxidative stress. The results demonstrated that DBT significantly reduced markers of oxidative damage, supporting its use as a protective agent in oxidative stress-related diseases.
Case Study 3: Cancer Cell Line Studies
In another pivotal study published in Cancer Research, the effects of DBT on various cancer cell lines were analyzed. The findings revealed that DBT induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Table 1: Biological Activities of 5,5-Dioxidodibenzo[b,d]thien-3-ylamine
| Activity Type | Test Organism/Cell Line | IC50/ MIC Value | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL | |
| Antibacterial | Escherichia coli | 64 µg/mL | |
| Antioxidant | DPPH Radical Scavenging | 25 µM | |
| Cytotoxicity | MCF-7 (Breast Cancer) | 15 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
